
1-Methyl-3-nitro-1,4-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-nitro-1,4-dihydropyridine is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is characterized by the presence of a methyl group at the first position and a nitro group at the third position on the dihydropyridine ring. The 1,4-dihydropyridine scaffold is notable for its role in various biological activities, including its use as calcium channel blockers in the treatment of cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1,4-dihydropyridine can be synthesized through a multi-component reaction involving an aldehyde, a β-ketoester, and ammonium acetate. The reaction is typically carried out under reflux conditions in an alcohol solvent or acetic acid . The use of catalysts such as magnetite/chitosan has been reported to enhance the efficiency of the synthesis, offering high yields and environmentally benign conditions .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs one-pot synthesis techniques, which are advantageous due to their simplicity, cost-effectiveness, and scalability. The use of heterogeneous catalysts, such as magnetically recyclable nanocatalysts, is common in industrial settings to facilitate easy separation and reuse of the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-nitro-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Applications De Recherche Scientifique
1-Methyl-3-nitro-1,4-dihydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a calcium channel blocker, which can be used in the treatment of hypertension and other cardiovascular diseases.
Industry: The compound is used in the development of new materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 1-Methyl-3-nitro-1,4-dihydropyridine involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other 1,4-dihydropyridine derivatives used as antihypertensive agents .
Comparaison Avec Des Composés Similaires
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for the management of angina and hypertension.
Uniqueness: 1-Methyl-3-nitro-1,4-dihydropyridine is unique due to the presence of both a methyl and a nitro group, which can influence its pharmacokinetic and pharmacodynamic properties. These structural modifications can lead to differences in its biological activity and therapeutic potential compared to other 1,4-dihydropyridine derivatives .
Propriétés
Numéro CAS |
23493-04-1 |
|---|---|
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
1-methyl-3-nitro-4H-pyridine |
InChI |
InChI=1S/C6H8N2O2/c1-7-4-2-3-6(5-7)8(9)10/h2,4-5H,3H2,1H3 |
Clé InChI |
CYSHNHHUIJDRHY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CCC(=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14698276.png)
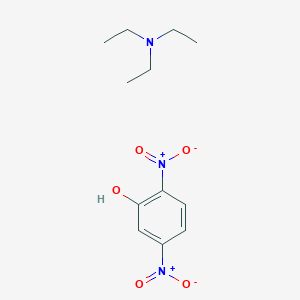
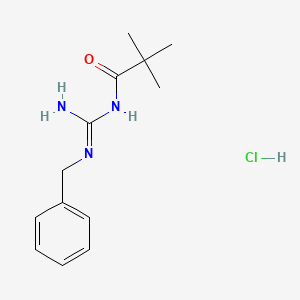
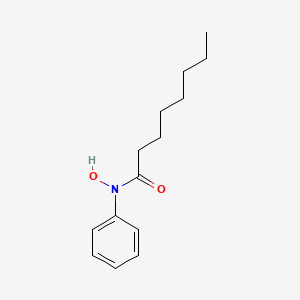
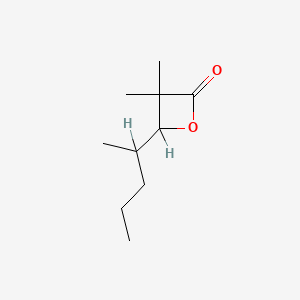
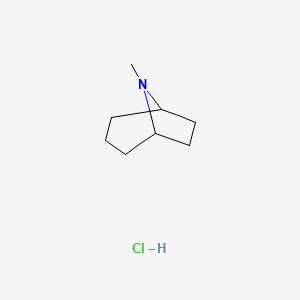
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
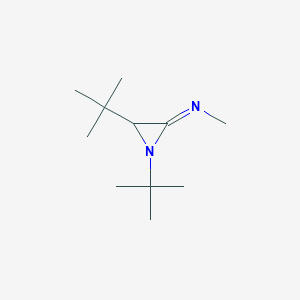
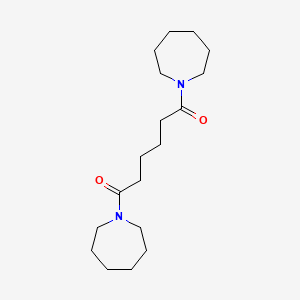

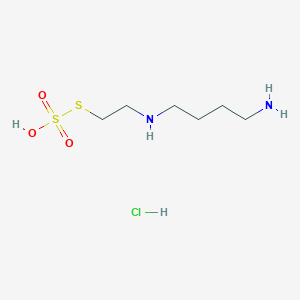


![2,6-Dichloro-N-[2-(chloromethyl)phenyl]aniline](/img/structure/B14698371.png)
